An In-depth Technical Guide on Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
An In-depth Technical Guide on Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazolo[1,5-a]pyridine is a significant heterocyclic scaffold that has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This bicyclic system, an isomer of azaindole, serves as a core structure in numerous compounds with therapeutic potential. This technical guide focuses specifically on the properties of Pyrazolo[1,5-a]pyridine-4-carboxylic acid, a particular isomer of this family. While research on the broader pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine classes is extensive, detailed information specifically on the 4-carboxylic acid derivative is limited. This document aims to consolidate the available data on its chemical and physical properties, synthesis, and potential biological relevance, while also highlighting areas where further research is needed.
Core Properties of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
Currently, detailed experimental data for Pyrazolo[1,5-a]pyridine-4-carboxylic acid is not widely available in the public domain. The following tables summarize the basic chemical identifiers and computed physicochemical properties.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 55899-41-7 |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol |
Table 2: Computed Physicochemical Properties
| Property | Value |
| Heavy Atom Count | 12 |
| Aromatic Heavy Atom Count | 9 |
| Fraction Csp3 | 0.0 |
| Rotatable Bond Count | 1 |
| H-bond Acceptor Count | 3 |
| H-bond Donor Count | 1 |
Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.
Synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic Acid
A specific, detailed experimental protocol for the synthesis of Pyrazolo[1,5-a]pyridine-4-carboxylic acid is not readily found in the surveyed literature. However, general synthetic strategies for the pyrazolo[1,5-a]pyridine scaffold are well-documented. One common approach involves the cycloaddition of N-aminopyridinium ylides with appropriate alkynes.
The following diagram illustrates a generalized synthetic workflow that could potentially be adapted for the synthesis of the target compound.
Caption: Generalized workflow for the synthesis of Pyrazolo[1,5-a]pyridines.
Potential Biological Activity and Therapeutic Relevance
The broader class of pyrazolo[1,5-a]pyridines and related pyrazolo[1,5-a]pyrimidines has been extensively investigated for a wide range of biological activities.[1] Many derivatives have been identified as potent inhibitors of various protein kinases, which are crucial targets in oncology and inflammatory diseases.
Key Therapeutic Areas for the Pyrazolo[1,5-a]pyridine Scaffold:
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Oncology: Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been developed as inhibitors of Pim-1 kinase, PI3Kδ, and B-Raf kinase, all of which are implicated in cancer progression.[2][3][4]
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Inflammatory Diseases: The pyrazolo[1,5-a]pyridine core is present in compounds designed as EP1 receptor antagonists for overactive bladder.[5]
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Infectious Diseases: Certain pyrazolo[1,5-a]pyridine-3-carboxamides have shown promising antitubercular activity.[6]
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Thrombosis: Related pyrazole-substituted pyridines are key intermediates in the synthesis of the anticoagulant drug Apixaban.[7][8]
While these findings are promising for the general scaffold, there is currently a lack of specific biological data for Pyrazolo[1,5-a]pyridine-4-carboxylic acid. It is plausible that this isomer may also exhibit kinase inhibitory activity, but this requires experimental validation.
The diagram below illustrates a hypothetical signaling pathway that could be targeted by a kinase inhibitor based on the pyrazolo[1,5-a]pyridine scaffold.
Caption: Hypothetical kinase inhibition by a Pyrazolo[1,5-a]pyridine derivative.
Conclusion and Future Directions
Pyrazolo[1,5-a]pyridine-4-carboxylic acid is a compound for which there is a notable lack of comprehensive experimental data in the scientific literature. While the broader family of pyrazolo[1,5-a]pyridines and pyrimidines shows significant promise in drug discovery, particularly as kinase inhibitors, the specific properties and biological activities of the 4-carboxylic acid isomer remain largely unexplored.
Future research should focus on:
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Developing and publishing a robust and detailed synthetic protocol for Pyrazolo[1,5-a]pyridine-4-carboxylic acid to make it more accessible to the research community.
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Thorough characterization of its physicochemical properties , including melting point, solubility, and spectral data.
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Screening for biological activity , particularly against a panel of protein kinases, to determine its therapeutic potential.
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Investigating its mechanism of action if significant biological activity is identified.
A deeper understanding of the properties of Pyrazolo[1,5-a]pyridine-4-carboxylic acid will be crucial in unlocking its potential for the development of novel therapeutics.
References
- 1. WO2015100117A1 - Pyrazolo[1,5-a]pyridine derivatives and methods of their use - Google Patents [patents.google.com]
- 2. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of pyrazolo[1,5-a]pyrimidine-3-carboxylates as B-Raf kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel pyrazolo[1,5-a]pyridines as orally active EP1 receptor antagonists: Synthesis, structure-activity relationship studies, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrazolo[1,5-a]pyridine-3-carboxamides as Novel Antitubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. discovery.researcher.life [discovery.researcher.life]
